3-(2,4-dichlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
The compound 3-(2,4-dichlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide features a pyrazole core substituted at position 3 with a 2,4-dichlorophenyl group and at position 5 with a carbohydrazide moiety. The hydrazide is further functionalized with an (E)-configured 4-fluorobenzylidene group. This structure combines electron-withdrawing substituents (Cl, F) and a planar benzylidene motif, which may enhance stability and influence bioactivity.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN4O/c18-11-3-6-13(14(19)7-11)15-8-16(23-22-15)17(25)24-21-9-10-1-4-12(20)5-2-10/h1-9H,(H,22,23)(H,24,25)/b21-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUGPTZJBFZLFC-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones
The Knorr pyrazole synthesis remains the most widely used method for constructing 1,3,5-trisubstituted pyrazoles. In this approach, 1,3-diketones react with hydrazine derivatives under acidic or catalytic conditions. For the target compound, ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate is synthesized as a key intermediate.
Procedure :
-
Formation of 1,3-Diketone :
A mixture of 2,4-dichloroacetophenone (1.0 mol) and diethyl oxalate (1.5 mol) in toluene is treated with sodium hydride (2.0 mol) at 0–5°C. The reaction is stirred for 12 hours, yielding ethyl 2,4-dichloro-β-ketoester as a pale yellow solid (85–90% yield). -
Cyclocondensation with Hydrazine :
The β-ketoester intermediate reacts with 4-fluorophenylhydrazine hydrochloride (1.1 mol) in ethanol:acetic acid (2:1) under reflux for 6–8 hours. This step affords ethyl 3-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate in 72–78% yield.
Optimization :
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Catalyst Screening : Replacing traditional acid catalysts with nano-ZnO increases yields to 92–95% by enhancing reaction kinetics and reducing side products.
-
Solvent Effects : Ethanol:acetic acid (2:1) suppresses racemization and improves regioselectivity compared to pure ethanol.
Formation of the Carbohydrazide Intermediate
The carboxylate ester is converted to a carbohydrazide to enable subsequent Schiff base formation.
Procedure :
The pyrazole ester (1.0 mol) is refluxed with hydrazine hydrate (3.0 mol) in ethanol for 6 hours. The reaction mixture is cooled, and the precipitated 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide is filtered and washed with cold ethanol (yield: 88–92%).
Characterization :
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¹H NMR : A singlet at δ 8.12 ppm confirms the hydrazide NH₂ group.
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IR : Peaks at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) validate the carbohydrazide structure.
Schiff Base Condensation
The final step involves the condensation of the carbohydrazide with 4-fluorobenzaldehyde to form the target Schiff base.
Procedure :
A mixture of 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide (1.0 mol) and 4-fluorobenzaldehyde (1.2 mol) in ethanol is refluxed for 4–6 hours in the presence of glacial acetic acid (0.5 mL). The product precipitates upon cooling and is recrystallized from ethanol to yield 3-(2,4-dichlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide (75–80% yield).
Optimization :
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Acid Catalyst : Glacial acetic acid accelerates imine formation while minimizing aldehyde self-condensation.
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Molar Ratio : A 1:1.2 ratio of carbohydrazide to aldehyde ensures complete conversion.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
-
Pyrazole Cyclization :
The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the β-ketoester’s carbonyl carbon, followed by cyclization and dehydration. -
Schiff Base Formation :
The aldehyde’s carbonyl carbon undergoes nucleophilic attack by the carbohydrazide’s primary amine, forming an imine linkage stabilized by conjugation with the pyrazole ring.
Challenges and Solutions
-
Regioselectivity in Pyrazole Synthesis :
Using bulkier substituents (e.g., 4-fluorophenyl) directs the hydrazine to attack the less hindered carbonyl group, ensuring a single regioisomer. -
Byproduct Formation in Schiff Base Reaction :
Adding molecular sieves absorbs water, shifting the equilibrium toward imine formation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of oxidized derivatives with altered chemical properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(2,4-dichlorophenyl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for investigating biochemical pathways and developing new therapeutic agents.
Medicine: In medicine, this compound is being explored for its potential as a drug candidate. Its unique chemical properties and biological activity make it a promising candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, 3-(2,4-dichlorophenyl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is used in the development of new materials and chemical products. Its versatility and reactivity make it a valuable component in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (Cl, F): The target compound’s 2,4-dichlorophenyl and 4-fluorobenzylidene groups likely increase lipophilicity and metabolic stability compared to methoxy- or hydroxy-substituted analogs (e.g., ). Chlorine’s inductive effect may also enhance intermolecular interactions, as seen in compound 9b (mp 208–210°C, ), though the target’s melting point is unreported .
- Methoxy/Hydroxy Groups: Analogs with methoxy () or hydroxy () substituents exhibit improved solubility and hydrogen-bonding capacity, which could favor pharmacokinetic profiles. For instance, the 2-hydroxynaphthylidene group in enables metal chelation, relevant for sensor applications .
Biological Activity
3-(2,4-Dichlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide, also known as compound B6421881, is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a pyrazole ring with dichlorophenyl and fluorophenyl substituents, suggest promising interactions with various biological targets.
- IUPAC Name : 3-(2,4-dichlorophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide
- Molecular Weight : 377.2 g/mol
- CAS Number : 403650-32-8
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may inhibit certain kinases involved in cancer progression and inflammation. Studies have shown that pyrazole derivatives can modulate signaling pathways by binding to ATP-binding sites of kinases, thereby altering their activity and downstream effects on cellular processes .
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance:
- IC50 Values : In studies involving various cancer cell lines, IC50 values for related pyrazole derivatives have been reported in the sub-micromolar range (e.g., 0.13 µM against MCF7 cells) indicating potent antiproliferative effects .
- Mechanism : These compounds induce cell cycle arrest and apoptosis through modulation of cyclin-dependent kinases (CDKs), particularly CDK1, leading to increased reactive oxygen species (ROS) production and mitochondrial dysfunction .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent:
- Inhibition of Pro-inflammatory Cytokines : Similar pyrazole derivatives have been found to reduce the levels of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for treating inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other pyrazole derivatives is essential:
| Compound Name | IC50 (µM) | Biological Activity | Reference |
|---|---|---|---|
| Compound A | 0.13 | Antitumor | |
| Compound B | 0.28 | Antitumor | |
| Compound C | 0.50 | Anti-inflammatory | |
| Compound D | 0.73 | Antitumor |
Case Studies
- MCF7 Breast Cancer Model :
- Inflammation Models :
Q & A
Q. Table 1: Optimized Synthetic Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70–90°C | ↑ Yield by 20% |
| Solvent Polarity | Ethanol (ε = 24.3) | Minimizes side reactions |
| Catalyst | Acetic acid (1 eq) | Accelerates hydrazone formation |
Q. Table 2: Comparative Biological Activities
| Derivative Substituents | IC₅₀ (µM) Antimicrobial | IC₅₀ (µM) Anticancer |
|---|---|---|
| 2,4-Dichlorophenyl/4-Fluorophenyl | 12.5 ± 1.2 | 8.3 ± 0.9 |
| 4-Chlorophenyl/4-Methoxyphenyl | 25.7 ± 2.1 | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
